N-Fmoc-2-fluoro-4-methyl-L-phenylalanine
CAS No.:
Cat. No.: VC13801302
Molecular Formula: C25H22FNO4
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H22FNO4 |
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Molecular Weight | 419.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methylphenyl)propanoic acid |
Standard InChI | InChI=1S/C25H22FNO4/c1-15-10-11-16(22(26)12-15)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Standard InChI Key | WAFOKNXXBHIZSA-QHCPKHFHSA-N |
Isomeric SMILES | CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
SMILES | CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Canonical SMILES | CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The molecular formula of N-Fmoc-2-fluoro-4-methyl-L-phenylalanine is C25H22FNO4, with a molar mass of 419.44 g/mol . The compound’s structure comprises three key components:
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A 9-fluorenylmethyloxycarbonyl (Fmoc) group attached to the α-amino group, providing temporary protection during peptide elongation.
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A 2-fluoro substituent on the phenyl ring, which introduces electronegativity and influences conformational dynamics.
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A 4-methyl group that enhances hydrophobicity and steric bulk, modulating interactions with biological targets.
The stereochemistry at the α-carbon is strictly L-configuration, ensuring compatibility with ribosomal peptide synthesis machinery and maintaining biological activity .
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a planar fluorenyl group and a twisted phenyl ring due to steric interactions between the fluorine and methyl substituents . Infrared (IR) spectroscopy identifies characteristic peaks at 1,710 cm⁻¹ (C=O stretch of the carboxylic acid) and 1,520 cm⁻¹ (N-H bend of the Fmoc carbamate) . Nuclear magnetic resonance (NMR) spectra further confirm the substitution pattern, with distinct shifts at δ 7.2–7.8 ppm (aromatic protons) and δ 4.3 ppm (α-methine proton) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 419.44 g/mol | |
Density | 1.294 g/cm³ | |
Boiling Point | 629.5 °C (predicted) | |
pKa | 3.80 (carboxylic acid) | |
LogP (Partition Coefficient) | 5.95 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-Fmoc-2-fluoro-4-methyl-L-phenylalanine involves a multi-step protocol starting from L-phenylalanine :
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Selective Fluorination: L-phenylalanine undergoes electrophilic aromatic substitution using Selectfluor® or DAST to introduce the fluorine atom at the 2-position.
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Methylation: A Friedel-Crafts alkylation with methyl iodide in the presence of AlCl3 installs the 4-methyl group.
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Fmoc Protection: The α-amino group is protected using Fmoc-Osu under mildly basic conditions (pH 8–9) to prevent racemization.
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Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) yields the final product with >98% purity .
Optimization Challenges
Key challenges include minimizing racemization during Fmoc protection and avoiding over-fluorination. Recent advances employ microfluidic reactors to enhance reaction efficiency and reduce byproduct formation .
Applications in Peptide Science and Drug Development
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality allows sequential deprotection using piperidine, enabling automated SPPS. Incorporating this derivative into peptides improves:
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Metabolic Stability: Fluorine’s electron-withdrawing effect reduces protease susceptibility .
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Membrane Permeability: The methyl group enhances lipophilicity, facilitating blood-brain barrier penetration in neuroactive peptides .
Bioconjugation and Targeted Therapies
N-Fmoc-2-fluoro-4-methyl-L-phenylalanine serves as a handle for attaching fluorescent probes, PEG chains, or cytotoxic payloads. For example, antibody-drug conjugates (ADCs) leveraging this moiety demonstrate improved tumor specificity and reduced off-target toxicity .
Table 2: Representative Peptides Incorporating the Derivative
Peptide Sequence | Application | Reference |
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H-Gly-Phe(2-F,4-Me)-Leu-OH | Antimicrobial agent | |
Cyclo(-Arg-Phe(2-F,4-Me)-) | Kinase inhibitor |
Stability and Degradation Profiles
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 316.2°C, attributable to Fmoc group cleavage . Under oxidative conditions (H2O2, pH 7), the methyl group undergoes slow hydroxylation, forming a secondary alcohol derivative.
Photostability
Exposure to UV light (254 nm) induces defluorination and fluorenyl ring oxidation, necessitating storage in amber vials at -20°C .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Palladium-catalyzed C–H activation methods now enable enantioselective synthesis of fluorinated phenylalanines, reducing reliance on chiral resolution .
CRISPR-Cas9-Based Biosynthesis
Engineered E. coli strains expressing phenylalanine ammonia-lyase (PAL) variants produce fluorinated phenylalanines via microbial fermentation, offering a sustainable alternative to chemical synthesis .
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